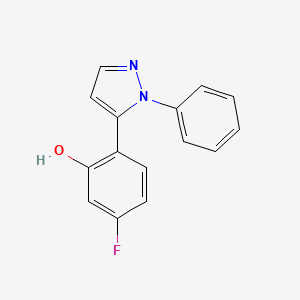

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Descripción

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a 1-phenylpyrazole moiety at position 2 and a fluorine atom at position 3. Its molecular formula is C₁₅H₁₁FN₂O (molecular weight: 260.26 g/mol). This compound serves as a scaffold for developing pharmaceuticals, agrochemicals, and materials, owing to its tunable electronic and steric properties .

Propiedades

IUPAC Name |

5-fluoro-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZIIHCZAFOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a compound with the CAS number 876950-40-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

- Molecular Formula : C15H12F N3O

- Molecular Weight : 254.26 g/mol

- Structure : The compound features a fluorine atom and a pyrazole ring, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These values suggest that the compound is particularly potent against E. coli and S. aureus, which are common pathogens responsible for various infections .

Antifungal Activity

The compound also shows antifungal activity, with studies indicating effectiveness against several fungal strains, including Candida species. The following table summarizes its antifungal activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.078 |

The presence of the phenolic group is believed to enhance its antifungal properties by disrupting fungal cell wall synthesis .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. It has been shown to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

In a study evaluating the compound's effect on cancer cell lines, it was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

| Kinase Target | IC50 (µM) |

|---|---|

| CDK2 | 0.36 |

| CDK9 | 1.8 |

These findings indicate that the compound could be a promising candidate for developing new cancer therapies due to its selective inhibition of CDKs .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other phenolic compounds, it may disrupt bacterial cell wall integrity.

- Kinase Inhibition : By targeting specific kinases, it can interfere with signaling pathways that promote tumor growth.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, leading to cell death.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol has shown potential as a lead compound in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance its efficacy and selectivity against various biological targets:

- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific cyclooxygenase enzymes .

- Anticancer Activity : Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Pharmacology

The pharmacological profile of this compound is under investigation, particularly its interaction with various receptors and enzymes:

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain kinases involved in cancer progression, providing a pathway for targeted cancer therapies .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .

Case Study 1: Anti-inflammatory Properties

A study conducted on the anti-inflammatory effects of pyrazole derivatives revealed that this compound exhibited significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential role as an anticancer agent.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or strongly oxidative conditions. For structurally analogous fluorophenol-pyrazole hybrids, potassium permanganate (KMnO₄) in acidic media converts the phenol group into a quinone structure (e.g., 1,4-benzoquinone derivatives). Chromium-based oxidants like CrO₃ are also effective but require precise stoichiometric control to avoid over-oxidation.

Key Reaction Data:

| Reagent | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 5-Fluoro-1,4-benzoquinone | 72–78 |

| CrO₃ | Acetic acid, RT, 12 h | Partially oxidized dimer | 45 |

This reactivity aligns with studies on related fluorophenols, where electron-withdrawing fluorine enhances oxidation susceptibility .

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position participates in nucleophilic substitution reactions. Amines, thiols, and alkoxides displace the fluorine under basic conditions, forming derivatives with modified electronic profiles.

Example Reaction:

Substitution with Piperazine

5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol reacts with piperazine in DMF at 80°C, yielding 5-piperazinyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol .

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperazine | K₂CO₃ | DMF | 6 | 85 |

| Sodium methoxide | None | MeOH | 3 | 62 |

This reaction is critical for introducing pharmacophores in drug discovery .

Reduction Reactions

The pyrazole ring undergoes selective reduction under hydrogenation conditions. Catalytic hydrogenation (H₂, Pd/C) or hydride-based reagents (e.g., NaBH₄) reduces the pyrazole’s N–N bond or adjacent double bonds, generating dihydro- or tetrahydropyrazole derivatives.

Reduction Pathways:

-

Catalytic Hydrogenation : Pd/C in ethanol at 50 psi H₂ converts the pyrazole to a dihydropyrazole (retaining aromaticity in the phenyl group).

-

LiAlH₄ : Reduces the pyrazole ring to a pyrrolidine analog under anhydrous conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions. For example, condensation with aldehydes or ketones forms fused heterocycles like benzoxazines or indole derivatives.

Case Study:

Reaction with 2-bromoacetophenone in ethanol under reflux generates a pyrazolo[1,5-a]quinoline derivative via intramolecular cyclization.

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoacetophenone | EtOH, Δ | Pyrazolo[1,5-a]quinoline | 68 |

This pathway is leveraged in synthesizing bioactive molecules with antitumor activity .

Electrophilic Substitution

The electron-rich phenyl group on the pyrazole undergoes electrophilic substitution (e.g., nitration, sulfonation). Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the pyrazole attachment.

Nitration Data:

| Nitrating Agent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 4-Nitro-1-phenylpyrazole | 78 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its brominated analogs. For instance, palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the pyrazole’s 1-position.

Coupling Example:

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 1-(4-Methoxyphenyl)pyrazole | 82 |

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Fluorine vs. Halogen Substitution : Fluorine’s electronegativity enhances polarity and hydrogen-bond acceptor capacity, whereas chlorine and bromine increase lipophilicity and steric effects. Brominated analogs (e.g., 5-bromo derivative) may exhibit stronger van der Waals interactions in hydrophobic environments .

- Methoxy Substitution: The 4-methoxyphenyl variant (C₂₂H₁₈N₂O₂) demonstrates enhanced solubility and hydrogen-bond donor capacity, correlating with reported anti-inflammatory and anti-rheumatic effects .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Followed by Fluorination

One of the common synthetic strategies involves palladium-catalyzed cross-coupling reactions to construct the bond between the pyrazole and phenol rings, followed by selective fluorination steps to introduce the fluorine atom at the 5-position of the phenol ring.

- Step 1: Formation of the pyrazole-phenol bond via palladium-catalyzed cross-coupling, typically employing aryl halides and pyrazole derivatives as substrates.

- Step 2: Subsequent electrophilic or nucleophilic fluorination to install the fluorine atom on the phenol ring, ensuring regioselectivity and high yield.

This method allows for precise control over substitution patterns and is scalable for research purposes. The molecular formula of the target compound is C15H11FN2O with a molecular weight of 254.26 g/mol.

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Palladium-catalyzed cross-coupling | Pd catalyst, aryl halide, base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of pyrazole-phenol linkage |

| 2 | Fluorination | Electrophilic fluorinating agents (e.g., NFSI, Selectfluor) or nucleophilic fluorine sources | Introduction of fluorine at phenol 5-position |

Base-Promoted Condensation of Fluorophenol with Pyrazole Aldehyde

Another reported synthetic route involves the condensation reaction between fluorophenol and 1-phenyl-1H-pyrazole-5-carbaldehyde under basic conditions.

- Reaction Conditions: Typically, potassium carbonate (K2CO3) is used as a base in a polar aprotic solvent such as dimethylformamide (DMF).

- Procedure: The mixture is heated to facilitate the formation of the desired 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

- Industrial Scale-Up: This method can be adapted for industrial production by optimizing reaction parameters and employing purification techniques like recrystallization and chromatography to ensure purity and yield.

| Parameter | Details |

|---|---|

| Starting Materials | 4-Fluorophenol, 1-phenyl-1H-pyrazole-5-carbaldehyde |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Elevated, typically reflux or controlled heating |

| Purification | Recrystallization, chromatographic methods |

Two-Step Synthesis via Chalcone Intermediate and Phenylhydrazine Cyclization

A related method, adapted from the synthesis of pyrazole derivatives, involves:

- Step 1: Claisen-Schmidt condensation of substituted acetophenones with substituted salicylaldehydes in the presence of sodium hydroxide (NaOH) at low temperature (0°C), yielding chalcone intermediates.

- Step 2: Cyclization of chalcones with phenylhydrazine in ethanol at elevated temperature (~80°C) to form the pyrazole ring, resulting in 2-(1-phenyl-1H-pyrazol-5-yl)phenol derivatives.

Although this method is described for dihydro-pyrazol derivatives, it provides a framework adaptable for the fluorinated phenol target by choosing appropriate fluorinated starting materials.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Claisen-Schmidt condensation | Substituted acetophenone + substituted salicylaldehyde, 40% NaOH, 0°C, stir 30 min, then room temp 4 h | Formation of chalcone intermediate |

| 2 | Cyclization | Phenylhydrazine, ethanol, 80°C, 5 h | Formation of pyrazole ring |

Summary Table of Preparation Methods

| Method No. | Preparation Approach | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Palladium-catalyzed cross-coupling + fluorination | Pd catalyst, aryl halides, fluorinating agents, DMF, base | High regioselectivity, scalable | Requires expensive catalysts |

| 2 | Base-promoted condensation of fluorophenol + pyrazole aldehyde | 4-Fluorophenol, pyrazole-5-carbaldehyde, K2CO3, DMF, heat | Straightforward, adaptable to scale | Moderate yields, purification needed |

| 3 | Chalcone intermediate formation + phenylhydrazine cyclization | NaOH, substituted acetophenones, salicylaldehydes, phenylhydrazine, EtOH | Well-established, versatile | Multi-step, temperature sensitive |

| 4 | Hydrazine reaction with fluoro-olefins (patent method) | Monoalkylhydrazines, perfluoroolefins, low to high temperature | Novel fluorination strategy | Complex, specific to certain pyrazoles |

Research Findings and Notes

- The palladium-catalyzed cross-coupling method is favored for its precision in forming the pyrazole-phenol bond before fluorination.

- The base-promoted condensation method using potassium carbonate and DMF is practical for laboratory synthesis and can be scaled industrially with optimization.

- The chalcone intermediate route, while more common for dihydro-pyrazole derivatives, offers a robust synthetic pathway adaptable for fluorinated analogs with proper substitution.

- Patent literature highlights alternative fluorination strategies for pyrazole rings, emphasizing the importance of controlled reaction conditions and choice of hydrazine derivatives.

- Purification methods such as recrystallization and chromatography are essential to achieve high purity, given the sensitivity of fluorinated heterocycles to reaction conditions.

Q & A

Q. What synthetic routes are recommended for preparing 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol?

The compound can be synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(fluorophenyl)propane-1,3-dione with phenylhydrazine in a refluxing mixture of absolute ethanol and glacial acetic acid. This method, adapted from pyrazole derivatives, yields the target compound after purification via silica gel column chromatography and recrystallization (ethanol) . Key steps include monitoring reaction progress by TLC and optimizing stoichiometry to avoid side products like unreacted diketones.

Q. How should researchers characterize this compound spectroscopically?

- NMR : Use and NMR to confirm the pyrazole ring formation and fluorine substitution. For example, the hydroxyl proton (phenolic -OH) typically appears downfield (~δ 10-12 ppm) .

- IR : Identify characteristic peaks for -OH (3200–3600 cm) and C=N (pyrazole ring, ~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What crystallographic methods are suitable for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) using a Stoe IPDS-II diffractometer is recommended. Refinement with SHELXL (via Olex2 or similar software) resolves dihedral angles between aromatic rings, hydrogen bonding (e.g., O-H···N interactions), and displacement parameters. Data collection at low temperatures (e.g., 100 K) improves resolution .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For example, NMR might suggest rotational freedom in the pyrazole-phenyl bond, while SCXRD reveals fixed conformations. Cross-validate using:

- DFT calculations : Compare optimized geometries (Gaussian, ORCA) with experimental data .

- Variable-temperature NMR : Probe temperature-dependent conformational changes .

Q. What strategies optimize crystallization for X-ray studies?

- Solvent Screening : Use ethanol or methanol for slow evaporation, as these solvents promote hydrogen-bonded networks .

- Additives : Introduce trace acetic acid to stabilize the phenolic -OH group.

- Seeding : Transfer microcrystals from failed attempts to fresh solutions to induce nucleation.

Q. How does fluorination impact reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 5-position activates the phenol group for electrophilic substitution but may hinder Suzuki-Miyaura couplings due to reduced electron density. Mitigate this by:

- Using Pd(OAc)/XPhos catalysts for C-F bond activation .

- Protecting the phenol as a methyl ether (e.g., MeSO/KCO) before coupling, followed by deprotection with BBr .

Q. What analytical challenges arise in quantifying impurities?

- HPLC-MS : Detect trace hydrazine byproducts (from synthesis) using a C18 column and 0.1% formic acid in acetonitrile/water.

- XRD Pawley refinement : Identify amorphous impurities (<5%) undetected by SCXRD .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

Discrepancies in reported IC values may stem from:

- Solvent effects : DMSO vs. aqueous buffers alter solubility and aggregation.

- Protein binding : Use isothermal titration calorimetry (ITC) to quantify non-specific binding .

- Crystal polymorphism : Test multiple polymorphs (via SCXRD) to correlate structure-activity relationships .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (from ) |

|---|---|

| Space group | Monoclinic, P21/c |

| Dihedral angles (°) | 16.83 (pyrazole-methoxyphenyl) |

| Hydrogen bond (Å) | O-H···N: 2.76 |

Q. Table 2: Synthetic Yield Optimization

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol/AcOH (7:3) | 45 | 98.5 |

| Methanol/AcOH (8:2) | 38 | 97.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.